REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
1.002 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1)SC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (5 mL) and 1 N HCl (10 mL)
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Type
|
EXTRACTION
|
Details
|
the reaction was extracted with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N HCl (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.7 mmol | |
AMOUNT: MASS | 866 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |